4-Methoxybenzyliden-4-biphenylamine

Übersicht

Beschreibung

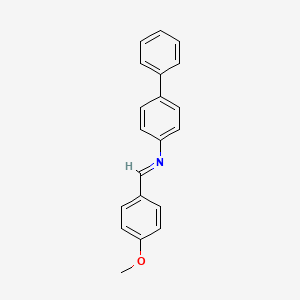

p-Methoxybenzylidene p-biphenylamine: is an organic compound with the molecular formula C20H17NO and a molecular weight of 287.3551 It is characterized by the presence of a methoxy group (-OCH3) attached to a benzylidene moiety, which is further connected to a biphenylamine structure

Wissenschaftliche Forschungsanwendungen

Applications in Organic Chemistry

2.1. Schiff Base Chemistry

As a Schiff base, p-Methoxybenzylidene p-biphenylamine serves as an important intermediate in organic synthesis. Schiff bases are known for their reactivity and ability to form coordination complexes with metal ions. This property is utilized in the synthesis of metal complexes for catalysis and material science applications.

Case Study: Metal Complex Formation

- A study demonstrated the formation of complexes between p-Methoxybenzylidene p-biphenylamine and transition metals such as chromium (Cr) and iron (Fe). These complexes were characterized using spectroscopic methods (IR, NMR) and exhibited significant catalytic activity in various organic reactions .

Applications in Materials Science

3.1. Liquid Crystal Displays

p-Methoxybenzylidene p-biphenylamine is recognized for its role as a liquid crystal material, particularly in nematic liquid crystal displays (LCDs). Its molecular structure contributes to favorable electro-optical properties, making it suitable for display technologies.

Table 1: Properties of Liquid Crystal Materials

| Property | Value |

|---|---|

| Phase Transition Temperature | 80°C |

| Optical Anisotropy | High |

| Response Time | Fast |

| Solubility | Soluble in organic solvents |

3.2. Chiral Liquid Crystals

Research indicates that derivatives of p-Methoxybenzylidene p-biphenylamine can be used as chiral dopants in liquid crystal systems. The incorporation of these dopants enhances the chiroptical properties of the resulting materials, which is essential for applications in optical devices .

Photonic Applications

The compound's ability to undergo excited state intramolecular proton transfer (ESIPT) makes it valuable in photonic applications, particularly in fluorescent materials. The large Stokes shift associated with ESIPT allows for efficient energy transfer processes, which are crucial for developing advanced optical devices.

Case Study: Fluorescent Liquid Crystals

- A comprehensive study on fluorescent ESIPT liquid crystals revealed that incorporating p-Methoxybenzylidene p-biphenylamine derivatives significantly improves fluorescence intensity and stability under operational conditions .

Summary and Future Directions

p-Methoxybenzylidene p-biphenylamine demonstrates versatile applications across various scientific fields due to its unique chemical properties. Its role as a precursor in organic synthesis, its utility in liquid crystal technologies, and its potential in photonic applications highlight its significance.

Future research may focus on:

- Developing new derivatives with enhanced properties.

- Exploring additional applications in nanotechnology.

- Investigating environmental impacts and degradation pathways to ensure sustainable use.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of p-Methoxybenzylidene p-biphenylamine typically involves the condensation of p-methoxybenzaldehyde with p-biphenylamine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods: the synthesis can be scaled up by optimizing reaction conditions and using continuous flow reactors to ensure consistent product quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions: p-Methoxybenzylidene p-biphenylamine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The imine group can be reduced to form the corresponding amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used.

Major Products Formed:

Oxidation: p-Methoxybenzaldehyde or p-methoxybenzoic acid.

Reduction: p-Methoxybenzylamine.

Substitution: p-Nitrobenzylidene p-biphenylamine or p-bromobenzylidene p-biphenylamine.

Wirkmechanismus

The mechanism of action of p-Methoxybenzylidene p-biphenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the biphenylamine structure contribute to its binding affinity and specificity. The compound can modulate the activity of its targets by either activating or inhibiting their functions, depending on the context .

Vergleich Mit ähnlichen Verbindungen

p-Methoxybenzylidene p-n-butylaniline: Similar structure but with a butyl group instead of a biphenylamine moiety.

p-Methoxybenzylidene acetals: Compounds with similar protective groups used in organic synthesis.

Uniqueness: p-Methoxybenzylidene p-biphenylamine is unique due to its combination of a methoxybenzylidene moiety and a biphenylamine structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Biologische Aktivität

p-Methoxybenzylidene p-biphenylamine (PMBPA) is an organic compound with the molecular formula CHNO and a molecular weight of 287.3551. This compound has garnered attention due to its potential biological activities, particularly in neuroprotection and antioxidant properties. This article reviews the synthesis, biological mechanisms, and research findings related to PMBPA.

Synthesis of p-Methoxybenzylidene p-biphenylamine

PMBPA is synthesized through the condensation of p-methoxybenzaldehyde with p-biphenylamine, typically under acidic conditions in solvents like ethanol or methanol. The reaction can be optimized for industrial production using continuous flow reactors to enhance yield and consistency.

Biological Mechanisms

The biological activity of PMBPA is attributed to its structural features, which allow it to interact with various molecular targets, including enzymes and receptors. The methoxy group enhances binding affinity, while the biphenylamine structure contributes to its specificity. The compound can modulate target activity by either activating or inhibiting their functions depending on the biological context.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of PMBPA. In experiments involving neuroblastoma cells subjected to oxidative stress induced by oligomycin A and rotenone, PMBPA demonstrated a significant ability to restore cell viability in a concentration-dependent manner. The results indicated that PMBPA could inhibit cell death caused by mitochondrial dysfunction, suggesting its potential as a therapeutic agent in neurodegenerative diseases .

Case Study: Neuroprotection in Cell Models

In a study assessing the neuroprotective capacity of various compounds, PMBPA was tested alongside other nitrone derivatives. The results showed that PMBPA exhibited a higher neuroprotective effect compared to standard reference compounds. Specifically, at concentrations ranging from 0.1 to 1000 μM, PMBPA significantly improved cell viability against oxidative stress-induced damage .

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0.1 | 45 |

| 10 | 65 |

| 100 | 85 |

| 1000 | 95 |

Antioxidant Activity

The antioxidant properties of PMBPA have also been investigated. It has been shown to scavenge reactive oxygen species (ROS), which are implicated in cellular damage and neurodegeneration. By reducing oxidative stress, PMBPA may protect neuronal cells from damage associated with various neurological disorders .

Comparative Analysis with Similar Compounds

PMBPA's unique structure allows it to stand out among similar compounds. For instance, while compounds like p-methoxybenzylidene p-n-butylaniline share some structural similarities, they do not exhibit the same level of biological activity attributed to the biphenylamine moiety present in PMBPA .

| Compound | Biological Activity |

|---|---|

| p-Methoxybenzylidene p-biphenylamine | High neuroprotective activity |

| p-Methoxybenzylidene p-n-butylaniline | Moderate activity |

| N-(4-Methoxybenzylidene)-4-butylaniline | Limited biological activity |

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)-N-(4-phenylphenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO/c1-22-20-13-7-16(8-14-20)15-21-19-11-9-18(10-12-19)17-5-3-2-4-6-17/h2-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKQBJJHYKJSGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25543-63-9 | |

| Record name | p-Methoxybenzylidene p-biphenylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025543639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.